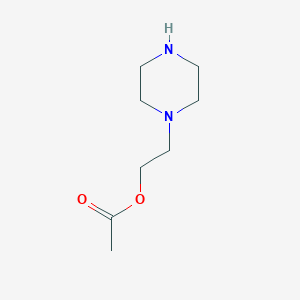

2-(Piperazin-1-yl)ethyl acetate

描述

属性

CAS 编号 |

13849-30-4 |

|---|---|

分子式 |

C8H16N2O2 |

分子量 |

172.22 g/mol |

IUPAC 名称 |

2-piperazin-1-ylethyl acetate |

InChI |

InChI=1S/C8H16N2O2/c1-8(11)12-7-6-10-4-2-9-3-5-10/h9H,2-7H2,1H3 |

InChI 键 |

IFRKEAUJMRIYNC-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCN1CCNCC1 |

规范 SMILES |

CC(=O)OCCN1CCNCC1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperazin-1-yl)ethyl Acetate (CAS 13849-30-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of 2-(Piperazin-1-yl)ethyl acetate. As a key building block in medicinal chemistry, a thorough understanding of this compound is essential for its effective utilization in the development of novel therapeutics.

Chemical and Physical Properties

2-(Piperazin-1-yl)ethyl acetate is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of both a secondary amine and an ester functional group imparts a unique combination of chemical reactivity and physical properties to the molecule.

Structure and Nomenclature

-

IUPAC Name: 2-(Piperazin-1-yl)ethyl acetate

-

CAS Number: 13849-30-4

-

Molecular Formula: C₈H₁₆N₂O₂[1]

-

Molecular Weight: 172.23 g/mol [1]

-

SMILES: CC(=O)OCCN1CCNCC1

dot graph { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""];

a -- b [style=invis]; b -- c [style=invis]; c -- d [style=invis]; d -- e [style=invis]; e -- f [style=invis]; f -- g [style=invis]; g -- h [style=invis]; h -- i [style=invis]; i -- j [style=invis]; j -- k [style=invis]; k -- l [style=invis]; l -- m [style=invis]; m -- n [style=invis]; n -- o [style=invis]; o -- p [style=invis]; p -- q [style=invis]; q -- r [style=invis]; r -- s [style=invis];

node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; N1 [label="N", pos="1,1!"]; N2 [label="N", pos="3,1!"]; O1 [label="O", pos="5,1!"]; O2 [label="O", pos="6,0!"];

node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="C", pos="1.5,1.866!"]; C2 [label="C", pos="2.5,1.866!"]; C3 [label="C", pos="3.5,0.134!"]; C4 [label="C", pos="2.5,0.134!"]; C5 [label="C", pos="4,1!"]; C6 [label="C", pos="5.5,0!"]; C7 [label="C", pos="6.5,-1!"];

N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; N2 -- C5; C5 -- O1; O1 -- C6; C6 -- O2 [style=double]; C6 -- C7; }

Chemical Structure of 2-(Piperazin-1-yl)ethyl acetate

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 172.23 g/mol | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Purity | ≥97% | [2] |

| Topological Polar Surface Area | 41.6 Ų | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Storage | Store at -20°C under nitrogen | [2] |

Synthesis and Purification

The synthesis of 2-(Piperazin-1-yl)ethyl acetate typically involves the N-alkylation of piperazine with a suitable 2-haloethyl acetate. A representative protocol, based on the synthesis of analogous N-substituted piperazine esters, is provided below. This protocol is intended as a guideline and may require optimization.[3][4]

Representative Synthesis Workflow

Representative Synthesis Protocol

Objective: To synthesize 2-(Piperazin-1-yl)ethyl acetate via N-alkylation of piperazine.

Materials:

-

Piperazine

-

2-Bromoethyl acetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperazine (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents).

-

Add 2-bromoethyl acetate (1-1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-(Piperazin-1-yl)ethyl acetate.

Causality behind Experimental Choices:

-

Excess Piperazine: While a 1:1 stoichiometry is desired for monosubstitution, in practice, using a slight excess of piperazine can be employed to drive the reaction to completion and minimize the formation of the disubstituted by-product. Alternatively, using a large excess of piperazine can favor monosubstitution.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the piperazine starting material and product, which would render them unreactive as nucleophiles.

-

Solvent: Acetonitrile is a common polar aprotic solvent for N-alkylation reactions as it dissolves the reactants well and has a convenient boiling point for refluxing.

-

Purification: The work-up with aqueous bicarbonate removes any remaining acidic impurities, and column chromatography is a standard method for separating the desired monosubstituted product from unreacted starting materials and the disubstituted by-product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetate methyl group (a singlet), and the protons of the piperazine ring and the ethyl bridge. The protons on the piperazine ring will likely appear as complex multiplets due to their chemical and magnetic non-equivalence.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the acetate methyl carbon, and the carbons of the piperazine ring. The chemical shifts of the piperazine carbons will be influenced by the N-substituent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the alkyl groups and C-N stretching vibrations of the piperazine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for N-substituted piperazines involve cleavage of the bonds adjacent to the nitrogen atoms.

Reactivity and Applications

The reactivity of 2-(Piperazin-1-yl)ethyl acetate is dictated by its two main functional groups: the secondary amine of the piperazine ring and the ester group.

-

N-Functionalization: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and sulfonylation. This allows for the introduction of a wide range of substituents at the N-4 position of the piperazine ring, making it a versatile intermediate for building more complex molecules. The piperazine moiety is a common scaffold in many biologically active compounds.

-

Ester Hydrolysis: The ethyl acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(piperazin-1-yl)acetic acid. This transformation can be useful for subsequent amide bond formation or for modifying the pharmacokinetic properties of a drug candidate.

The primary application of 2-(Piperazin-1-yl)ethyl acetate is as a building block in organic synthesis , particularly in the field of medicinal chemistry . The piperazine core is a privileged scaffold found in numerous approved drugs, and this compound provides a convenient starting point for the synthesis of libraries of piperazine-containing molecules for screening in drug discovery programs. For instance, derivatives of piperazine are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects.

Safety and Handling

Detailed safety information for 2-(Piperazin-1-yl)ethyl acetate is not extensively documented. However, based on the safety data for the related compound, 2-(Piperazin-1-yl)-acetic acid, and general principles of laboratory safety for handling amines and esters, the following precautions should be taken.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. As recommended by some suppliers, storage at -20°C under a nitrogen atmosphere is ideal for long-term stability.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

This guide provides a foundational understanding of 2-(Piperazin-1-yl)ethyl acetate. Researchers and drug development professionals are encouraged to consult additional resources and perform their own risk assessments before handling and using this compound in their work.

References

- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951.

-

MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Acetoxyethyl)piperazine: Molecular Weight and Solubility for the Research Scientist

This guide provides a detailed technical overview of the physicochemical properties of 1-(2-Acetoxyethyl)piperazine, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. While not as extensively characterized in publicly available literature as its precursor, 1-(2-hydroxyethyl)piperazine, this document synthesizes foundational chemical principles and data from related compounds to provide a robust working profile for this molecule.

Introduction to 1-(2-Acetoxyethyl)piperazine

1-(2-Acetoxyethyl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The piperazine ring is a common scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and synthetic versatility. The introduction of an acetoxyethyl group at one of the nitrogen atoms modifies the polarity, lipophilicity, and potential for hydrogen bonding compared to the parent piperazine or its hydroxyethyl analog. Understanding these modifications is crucial for its application in areas such as novel drug candidate synthesis and as a building block in materials science.

The synthesis of 1-(2-Acetoxyethyl)piperazine is conceptually straightforward, typically involving the acetylation of 1-(2-hydroxyethyl)piperazine. This reaction can be achieved using various acetylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.[1][2]

Molecular Weight and Core Physicochemical Properties

A precise understanding of the molecular weight is fundamental for all quantitative experimental work, including reaction stoichiometry, preparation of solutions of known concentration, and analytical characterization.

Molecular Formula and Calculated Molecular Weight

The molecular formula for 1-(2-Acetoxyethyl)piperazine can be deduced from its constituent parts: the piperazine ring (C₄H₁₀N₂), the ethyl group (C₂H₄), and the acetate group (C₂H₂O₂), with the loss of hydrogen atoms at the points of substitution.

-

1-(2-Hydroxyethyl)piperazine: C₆H₁₄N₂O

-

Acetylation (addition of C₂H₂O, loss of H): Results in a net addition of C₂H₂O.

-

Molecular Formula: C₈H₁₆N₂O₂

The molecular weight is calculated from the atomic weights of the constituent elements:

-

Carbon (C): 8 x 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 16 x 1.008 g/mol = 16.128 g/mol

-

Nitrogen (N): 2 x 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 2 x 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 172.228 g/mol

This calculated molecular weight is a critical parameter for all experimental and theoretical work involving this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-(2-Acetoxyethyl)piperazine and its relevant precursors for comparative analysis.

| Property | 1-(2-Acetoxyethyl)piperazine | 1-(2-Hydroxyethyl)piperazine | Piperazine |

| CAS Number | Not readily available | 103-76-4 | 110-85-0 |

| Molecular Formula | C₈H₁₆N₂O₂ | C₆H₁₄N₂O | C₄H₁₀N₂ |

| Molecular Weight | 172.23 g/mol (Calculated) | 130.19 g/mol | 86.14 g/mol |

| Appearance | Likely a liquid or low-melting solid | Clear, colorless to pale yellow oily liquid | White crystalline solid |

| Boiling Point | Not experimentally determined | 246 °C | 146 °C |

| Aqueous Solubility | Predicted to be soluble | Miscible | Freely soluble |

Solubility Profile of 1-(2-Acetoxyethyl)piperazine

The solubility of a compound is a critical determinant of its utility in various applications, particularly in drug development where it influences bioavailability and formulation strategies.[3] While direct experimental solubility data for 1-(2-Acetoxyethyl)piperazine is not widely published, a reliable estimation can be made based on the structural characteristics of the molecule and the known properties of related compounds.

Predicted Solubility

-

Aqueous Solubility: Piperazine and its simple derivatives are known for their good water solubility.[4][5] The parent compound, piperazine, is freely soluble in water.[4] The precursor, 1-(2-hydroxyethyl)piperazine, is described as miscible with water. The introduction of the acetyl group to form an ester in 1-(2-Acetoxyethyl)piperazine will slightly increase its lipophilicity compared to the hydroxyethyl precursor. However, the presence of the two nitrogen atoms in the piperazine ring, which can be protonated, and the polar ester group should ensure that the compound remains soluble in water , especially under neutral to acidic pH conditions.

-

Organic Solvent Solubility: The presence of the piperazine ring and the ethyl acetate moiety suggests good solubility in a range of polar organic solvents. It is predicted to be soluble in:

-

Alcohols: (Methanol, Ethanol)

-

Chlorinated Solvents: (Dichloromethane, Chloroform)

-

Aprotic Polar Solvents: (Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

The addition of the acetyl group, when compared to 1-(2-hydroxyethyl)piperazine, is likely to improve solubility in less polar organic solvents.

Factors Influencing Solubility

The solubility of piperazine derivatives can be significantly influenced by several factors:

-

pH: As a weak base, the solubility of 1-(2-Acetoxyethyl)piperazine is expected to be pH-dependent. In acidic solutions, the nitrogen atoms of the piperazine ring will be protonated, forming a more soluble salt.[6]

-

Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.

-

Salt Form: Conversion to a salt, for example, by reaction with hydrochloric acid to form a hydrochloride salt, would likely enhance aqueous solubility.[6]

Experimental Protocol for Determining Aqueous Solubility

To obtain precise and reliable solubility data, a well-controlled experimental protocol is essential. The following describes a standard shake-flask method for determining the thermodynamic solubility of 1-(2-Acetoxyethyl)piperazine.

Materials and Equipment

-

1-(2-Acetoxyethyl)piperazine (synthesized and purified, or commercially sourced if available)

-

Deionized water (or buffer of desired pH)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions: a. Accurately weigh a known amount of 1-(2-Acetoxyethyl)piperazine and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. b. Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

Equilibration: a. Add an excess amount of 1-(2-Acetoxyethyl)piperazine to a vial containing a known volume of the desired aqueous solvent (e.g., deionized water or a specific buffer). The excess solid should be clearly visible. b. Seal the vials to prevent solvent evaporation. c. Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[7]

-

Sample Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Analysis: a. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. b. Analyze the diluted sample and the calibration standards by HPLC. c. Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards. d. Determine the concentration of 1-(2-Acetoxyethyl)piperazine in the diluted sample from the calibration curve.

-

Calculation: a. Calculate the solubility of 1-(2-Acetoxyethyl)piperazine in the aqueous solvent, taking into account the dilution factor.

Experimental Workflow Diagram

Sources

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. art.torvergata.it [art.torvergata.it]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine [medbox.iiab.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Piperazine-Based Heterocycles in Drug Discovery

Executive Summary: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few scaffolds earn the designation "privileged structure" as deservingly as the piperazine ring.[1] Found in approximately 4-6% of all FDA-approved small molecule drugs, this saturated six-membered heterocycle is not merely a linker; it is a functional dynamo.

For the drug developer, the piperazine moiety solves three recurring challenges: solubility modulation , target engagement via defined vectors , and metabolic tuning . This guide moves beyond basic textbook definitions to explore the causal relationships between piperazine substitution patterns and their pharmacological outcomes, providing actionable synthetic protocols for immediate application.

Physicochemical & Pharmacological Logic

The Conformational Advantage

Unlike planar aromatic systems (e.g., benzene, pyridine), piperazine exists predominantly in a chair conformation. This 3D topography allows the scaffold to project substituents at defined vectors (pseudo-equatorial positions are favored to minimize 1,3-diaxial interactions).

-

Vector Fidelity: The N1-N4 distance (~2.9 Å) provides a rigid yet adaptable spacer, ideal for bridging binding pockets (e.g., connecting a hinge-binder to a solvent-exposed solubilizing group in kinase inhibitors).

-

Basicity & Solubility: The piperazine ring typically displays two pKa values:

- At physiological pH (7.4), the N4 nitrogen is often protonated. This cationic character drastically improves aqueous solubility—a critical factor for oral bioavailability (Rule of 5 compliance).

Visualization: The Piperazine Logic Flow

The following diagram illustrates the causal links between the piperazine scaffold's intrinsic properties and its medicinal utility.

Figure 1: Causal relationship between piperazine physicochemical properties and pharmacological outcomes.

Synthetic Strategies & Protocols

To utilize piperazines effectively, one must master their installation.[1][2][3] While nucleophilic substitution (

Protocol: Pd-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Coupling a secondary piperazine to an electron-neutral or electron-rich aryl halide. This method avoids the harsh conditions of

Mechanistic Insight: The choice of ligand is critical.[4] Biaryl phosphine ligands (e.g., RuPhos, XPhos) promote the reductive elimination step, which is often the rate-determining step for electron-rich amines.

Materials:

-

Substrate: Aryl Bromide (1.0 equiv)[5]

-

Amine: N-Boc-Piperazine (1.2 equiv)

-

Catalyst Source:

(1-2 mol%) or Pd(OAc)2 -

Ligand: RuPhos or BINAP (2-4 mol%)

-

Base:

(sodium tert-butoxide) (1.5 equiv) - Crucial for activating the Pd-amine complex. -

Solvent: Toluene or Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Bromide, N-Boc-Piperazine, and Base (

). -

Catalyst Addition: Add the Pre-milled Pd/Ligand mixture (1:2 ratio Pd:Ligand) to the solids.

-

Note: Using a pre-formed precatalyst (e.g., RuPhos Pd G4) often yields higher reproducibility than mixing in situ.

-

-

Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). Seal the vial with a PTFE-lined cap.

-

Reaction: Heat to 80-100°C for 4-12 hours.

-

Monitoring: Check LCMS for consumption of Aryl Bromide. Watch for Protodehalogenation (a common side reaction if the catalyst dies).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd black.

-

Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Decision Matrix for Synthesis

Choose the correct pathway based on the electronic nature of your electrophile.

Figure 2: Synthetic decision tree for installing piperazine moieties.

Advanced Structural Considerations

Metabolic Liabilities & Solutions

While robust, the piperazine ring is not metabolically inert.

-

N-Oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the basic nitrogens.

-

Reactive Iminium Ions: Bioactivation can lead to ring opening or reactive iminium species, which may trap Glutathione (GSH) or cause toxicity.

-

Solution: Introduce steric hindrance (e.g., methyl groups at C2/C6) or electron-withdrawing groups to lower the pKa and reduce oxidation potential.

The Rise of Spiro-Piperazines

To improve the Fraction of

-

Benefit: These rigidify the structure, locking the vectors in place and often improving metabolic stability by blocking sites of oxidation.

-

Example: 2,8-diazaspiro[4.5]decane systems.

Case Studies in Drug Design

The following table highlights how the piperazine scaffold functions in blockbuster therapeutics.

| Drug Name | Target | Role of Piperazine | Key Interaction |

| Imatinib (Gleevec) | BCR-ABL Kinase | Solubility & Binding | The N-methyl piperazine extends into the solvent front, improving solubility and forming water-mediated H-bonds. |

| Sildenafil (Viagra) | PDE5 | Mimicry & PK | Mimics the sugar-phosphate backbone of cGMP; modulates pharmacokinetic profile. |

| Olanzapine | 5-HT/Dopamine | Receptor Affinity | The piperazine ring is fused, providing the rigid geometry required for CNS receptor antagonism. |

| Palbociclib | CDK4/6 | Solubility | Attached to the core pharmacophore primarily to solubilize the otherwise flat, lipophilic kinase inhibitor. |

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH/PubMed. (2026). Overview of piperazine prevalence and utility. Link (Verified via search context 1.1)

-

Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem. Detailed protocols for Pd-catalyzed coupling. Link (Verified via search context 1.8)

-

The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Pharm. Analysis of Fsp3 and spiro-piperazine properties.[6] Link (Verified via search context 1.5)

-

Biotransformation of the Piperazine Ring. ResearchGate. Metabolic liabilities including N-oxidation and glucuronidation.[7] Link (Verified via search context 1.10)

-

Structural mechanism of a drug-binding process involving a large conformational change of the protein target (Imatinib). Nature/NIH. Detailed structural biology of Imatinib's piperazine interaction. Link (Verified via search context 1.19)

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. researchgate.net [researchgate.net]

Physicochemical Profiling: 2-(Piperazin-1-yl)ethyl acetate

This technical guide details the physicochemical profiling of 2-(Piperazin-1-yl)ethyl acetate , focusing on its acid-base dissociation constants (pKa), structural basicity, and hydrolytic stability. This document is structured for researchers requiring rigorous data interpretation and experimental protocols.

Executive Summary

2-(Piperazin-1-yl)ethyl acetate is a bifunctional amine intermediate characterized by a piperazine core N-substituted with an ethyl acetate side chain. Its physicochemical behavior is defined by two ionizable centers and a hydrolytically labile ester linkage.

-

Dominant Species at pH 7.4: Monocationic (Protonated at the distal N4 secondary amine).

-

Predicted pKa Values:

(Tertiary N1), -

Critical Liability: Base-catalyzed hydrolysis of the ester moiety during high-pH titration.

Structural Basis of Basicity

To accurately determine the pKa, one must deconstruct the molecule into its electronic components. The molecule possesses two basic nitrogen centers with distinct electronic environments.

Electronic Effects and pKa Prediction

The basicity of the piperazine nitrogens is modulated by the Inductive Effect (-I) of the ethyl acetate side chain.

| Basic Center | Type | Structural Environment | Electronic Influence | Predicted pKa |

| N4 (Distal) | Secondary Amine | Unsubstituted ring nitrogen. | Minimal electronic influence from the side chain due to distance (4 bonds away). Basicity is comparable to | 9.0 – 9.2 |

| N1 (Proximal) | Tertiary Amine | Attached to ethyl acetate. | Strong electron-withdrawing effect (-I) from the ester oxygen ( | 3.8 – 4.2 |

Comparative Structure-Activity Relationship (SAR)

In the absence of a direct literature value for this specific ester, the pKa is derived via SAR analysis using the well-characterized analog 1-(2-hydroxyethyl)piperazine (HEP) .

-

HEP pKa (Experimental):

(N1), -

Effect of Esterification: Converting the alcohol (-OH) to an acetate ester (-OAc) increases the electron-withdrawing capability.

-

Result: The

of the target ester will be approx. 0.3–0.5 units lower than HEP.

Protonation Microstates

Understanding the sequential protonation is vital for interpreting titration curves.

Experimental Protocol: Potentiometric Titration

Challenge: The ester group is susceptible to hydrolysis at pH > 9.0. Standard slow titrations may yield drifting pH readings due to the generation of acetic acid and 1-(2-hydroxyethyl)piperazine during the experiment.

Solution: Use a Fast Potentiometric Titration (D-PAS) or Difference Potentiometry protocol.

Reagents and Setup[1][2][3][4]

-

Titrant: 0.1 M HCl (standardized) and 0.1 M NaOH (carbonate-free).

-

Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.

-

Temperature: 25°C ± 0.1°C (Strict control required; consider 20°C to slow hydrolysis).

-

Atmosphere: Argon or Nitrogen blanket (Essential to prevent

absorption affecting high pKa measurement).

Validated Workflow

The following workflow integrates a stability check to ensure data integrity.

Data Analysis (Bjerrum Method)

Calculate the average number of protons bound per molecule (

-

pKa1 (N1): pH where

-

pKa2 (N4): pH where

Note: If hydrolysis occurs, the "Total[Amine]" concentration effectively changes, and "Total[H+]" is consumed by the generated acetate, causing a hysteresis loop between forward and back titrations.

Biopharmaceutical Implications

Lysosomal Trapping

With a

Solubility and LogD

-

pH 1-4: Highly soluble (Dicationic).

-

pH 7.4: Soluble (Monocationic).

-

pH > 10: Poor solubility (Neutral species). Caution: High pH stability is poor.

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for Piperazine pKa values: 5.33, 9.73).

- Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation constants and thermodynamic properties of amines and alkanolamines. Journal of Chemical & Engineering Data, 54(4), 1318-1328. (Reference for hydroxyethyl-piperazine analogs).

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for potentiometric titration protocols and hydrolysis management).

Sources

role of 2-(Piperazin-1-yl)ethyl acetate in drug discovery scaffolds

An In-depth Technical Guide to the Strategic Use of Piperazine Scaffolds in Modern Drug Discovery, Exemplified by 2-(Piperazin-1-yl)ethyl Acetate

Abstract

The piperazine ring is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents. Its unique physicochemical and pharmacological properties make it a highly sought-after motif for optimizing solubility, modulating receptor interactions, and fine-tuning pharmacokinetic profiles. This guide delves into the strategic utilization of piperazine-based building blocks in drug discovery, using 2-(Piperazin-1-yl)ethyl acetate as a practical case study. We will explore the synthetic versatility of this and similar scaffolds, detail key experimental workflows for derivatization, and discuss the underlying principles that make the piperazine moiety a cornerstone of modern pharmaceutical development.

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby appearing with notable frequency in bioactive molecules. The 1,4-disubstituted piperazine ring is a preeminent example of such a scaffold. Its prevalence in approved drugs is a testament to its versatile nature.

The utility of the piperazine core can be attributed to several key factors:

-

Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated at physiological pH. This basicity is crucial for enhancing aqueous solubility, a critical factor for oral bioavailability and formulation. The chair-like conformation of the ring also provides a rigid, three-dimensional structure that can effectively orient substituents into specific binding pockets of target proteins.

-

Pharmacokinetic Advantages : The piperazine ring is generally stable to metabolic degradation, contributing to improved in vivo half-life. Its ability to engage with multiple transporters can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Synthetic Tractability : The differential reactivity of the two nitrogen atoms in a monosubstituted piperazine allows for controlled, sequential introduction of diverse chemical functionalities, making it an ideal platform for building combinatorial libraries for high-throughput screening.

A prime example of its success is in the development of antipsychotic drugs, where the piperazine moiety is often found to interact with dopamine and serotonin receptors. For instance, aripiprazole, a widely prescribed atypical antipsychotic, features a piperazine core that is critical for its mechanism of action.

2-(Piperazin-1-yl)ethyl Acetate: A Versatile Synthetic Building Block

While not a widely recognized bioactive molecule in its own right, 2-(Piperazin-1-yl)ethyl acetate serves as an excellent exemplar of a simple, yet powerful, piperazine-based building block. Its structure contains two key functional handles for chemical modification:

-

The Secondary Amine : The free secondary amine on the piperazine ring is a nucleophile, making it amenable to a wide range of synthetic transformations, most notably acylation, alkylation, and reductive amination.

-

The Ethyl Acetate Group : This ester functionality can be hydrolyzed to reveal a primary alcohol, which can then be used for further derivatization, such as etherification or oxidation.

The strategic value of this molecule lies in its potential to serve as a starting point for the rapid generation of a library of more complex piperazine derivatives.

Synthetic Derivatization Strategies

The generation of a diverse chemical library from a single building block is a cornerstone of modern drug discovery. Below are two fundamental, field-proven protocols for modifying 2-(piperazin-1-yl)ethyl acetate.

Workflow 1: Amide Coupling at the N-4 Position

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[1] This protocol describes the coupling of the secondary amine of the piperazine ring with a generic carboxylic acid, a reaction that allows for the introduction of a vast array of substituents.

Caption: Logical flow for amide bond formation.

-

Reagent Preparation : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation : To the stirring solution, add the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Allow the mixture to stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition : Add a solution of 2-(piperazin-1-yl)ethyl acetate (1.2 eq) in DMF to the activated mixture.

-

Reaction Monitoring : Let the reaction stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Work-up and Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-acyl piperazine derivative.

Causality Behind Choices :

-

HATU : Chosen as the coupling reagent due to its high efficiency and low rate of racemization for chiral carboxylic acids.[2]

-

DIPEA : A bulky, non-nucleophilic base is used to neutralize the hexafluorophosphate salt formed during the reaction without competing with the piperazine nucleophile.

-

Anhydrous Conditions : Essential to prevent the hydrolysis of the activated ester intermediate and the coupling reagent.

Workflow 2: Ester Hydrolysis and Subsequent Derivatization

Hydrolyzing the ethyl acetate group unmasks a hydroxyl functionality, providing a new point for diversification.

Caption: Workflow for ester hydrolysis and further modification.

-

Reaction Setup : Dissolve the N-acyl piperazine derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis : Add an aqueous solution of lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution. The use of a base like LiOH or NaOH makes the reaction irreversible, driving it to completion.[3][4]

-

Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Acidic Work-up : Once the starting material is consumed, carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid such as 1N HCl.[5] This step protonates the resulting carboxylate salt to form the carboxylic acid.

-

Extraction and Purification : Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting carboxylic acid can often be used in the next step without further purification or can be purified by crystallization or chromatography.

Causality Behind Choices :

-

Base-Catalyzed Hydrolysis : This method is preferred over acid-catalyzed hydrolysis because it is an irreversible process, which typically leads to higher yields and cleaner reactions.[3][6]

-

THF/Water Solvent System : THF is used to solubilize the organic starting material, while water is necessary for the hydrolysis reaction itself.

-

Acidic Work-up : This is a critical step to ensure the final product is the neutral carboxylic acid rather than its salt.[5]

Pharmacological Relevance and Applications

The piperazine scaffold is a component of numerous drugs across a wide range of therapeutic areas.[7][8] Its ability to interact with various biological targets makes it a powerful tool for drug designers.

| Therapeutic Area | Drug Example | Primary Target(s) | Role of Piperazine Moiety |

| Oncology | Imatinib | BCR-Abl Kinase | Enhances solubility and provides a key interaction point within the kinase binding site.[9] |

| Antipsychotics | Aripiprazole | Dopamine D2, Serotonin 5-HT1A/2A Receptors | The piperazine nitrogen atoms are crucial for receptor affinity and modulating downstream signaling. |

| Antivirals | Indinavir | HIV Protease | Forms critical hydrogen bonds with the active site of the protease enzyme.[9] |

| Urology | Sildenafil | PDE5 | The N-methylpiperazine group improves the pharmacokinetic properties and contributes to target binding.[9] |

The introduction of the piperazine moiety can significantly improve the ADME properties of a lead compound. Its basic nature often leads to the formation of water-soluble salts, which is advantageous for oral drug administration.[10]

Conclusion and Future Perspectives

Simple building blocks like 2-(piperazin-1-yl)ethyl acetate are instrumental in the early stages of drug discovery. They provide a reliable and versatile platform for the rapid synthesis of diverse compound libraries. The strategic derivatization of the piperazine scaffold, guided by an understanding of its inherent chemical and pharmacological properties, remains a highly effective approach for developing novel therapeutics. Future efforts will likely focus on novel C-H functionalization of the piperazine ring itself, a challenging but promising avenue for creating even greater structural diversity.[9]

References

- Ester hydrolysis. (n.d.).

- Hydrolysis of esters. (n.d.). Chemguide.

- Ester hydrolysis. (n.d.). In Wikipedia.

- Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.

- Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024, May 13). Save My Exams.

- Rana, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 1015-1029. doi:10.1080/17460441.2022.2109989

- Ghosh, A. K., & Brindisi, M. (2015). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 13(29), 7973-7983. doi:10.1039/c5ob01012k

- Vitaku, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8053. doi:10.3390/molecules28248053

- Amide Synthesis. (n.d.). Fisher Scientific.

- Payne-James, J., & Jones, R. (2019). Piperazines. In Simpson's Forensic Medicine. CRC Press.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025, August 8).

- Njardarson, J. T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 747-757. doi:10.3762/bjoc.12.74

- The amide group and its preparation methods by acid-amine coupling reactions: an overview. (n.d.).

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing.

- Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Portal.

- Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(11-12), 941-949.

- Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank, 2009(3), M607. doi:10.3390/M607

- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Journal of Applicable Chemistry, 2(5), 1324-1330.

- Ethyl 2-(piperazin-1-yl)acetate. (n.d.). ChemScene.

- The preparation method of 2 piperazinones. (2016). Google Patents.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. savemyexams.com [savemyexams.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

The Piperazine Scaffold: Technical Safety & Handling Guide

Subject: 2-(Piperazin-1-yl)ethyl acetate

Part 1: Executive Summary & Chemical Identity

The "Research Chemical" Philosophy: Unlike commodity solvents (e.g., Acetone) with century-long toxicological baselines, 2-(Piperazin-1-yl)ethyl acetate is a high-value intermediate often utilized in the synthesis of antipsychotics, antihistamines, and anthelmintics. As a researcher, you must treat this compound not merely as a reagent, but as a labile, bioactive scaffold .

The safety profile of this molecule is dominated by two functional moieties:

-

The Piperazine Ring: A secondary amine capable of acting as a potent respiratory sensitizer and CO₂ scavenger.

-

The Acetate Ester: A hydrolytically unstable group that dictates strict anhydrous storage conditions.

Chemical Characterization Table

| Property | Specification | Senior Scientist Note |

| IUPAC Name | 2-(Piperazin-1-yl)ethyl acetate | Also known as 1-Piperazineethanol acetate ester. |

| CAS Number | 13849-30-4 | Verify CAS on bottle; isomers exist. |

| Molecular Formula | C₈H₁₆N₂O₂ | |

| Molecular Weight | 172.23 g/mol | Useful for molarity calculations in synthesis. |

| Physical State | Liquid (Viscous) or Low-Melting Solid | Tendency to supercool; may appear as a semi-solid. |

| Solubility | Water, Ethanol, DMSO, DCM | Hydrolyzes in water. Use dry DCM/DMSO for stock solutions. |

| pKa (Calc) | ~9.8 (Piperazine N) | Basic. Will form salts with weak acids. |

Part 2: Hazard Identification (The "Why" Behind the GHS)

Standard SDSs list hazards; this guide explains the mechanism of those hazards to ensure you respect the chemistry.

1. Respiratory & Skin Sensitization (The Silent Danger)

-

GHS Classification: Respiratory Sens. 1 (H334), Skin Sens. 1 (H317).

-

Mechanism: Piperazine derivatives are known haptens. They can bind to serum proteins (albumin) to form immunogenic conjugates.

-

Operational Implication: A single exposure may not cause a reaction, but it "primes" the immune system. Subsequent exposures, even at trace levels, can trigger anaphylactic-like respiratory distress.

-

Strict Rule: Never handle this compound on an open bench. Weighing must occur inside a fume hood or glovebox.

2. Chemical Burns & Irritation [1][2]

-

GHS Classification: Skin Corr.[2] 1B (H314) or Irrit. 2 (depending on concentration).

-

Mechanism: The secondary amine is basic (pH > 11 in aqueous solution). Upon contact with skin moisture, it saponifies fatty acids in the cell membrane, leading to deep tissue damage that may not be immediately painful.

3. Stability Hazards (CO₂ & Moisture)

-

Carbamate Formation: The secondary amine reacts reversibly with atmospheric CO₂ to form solid carbamates. This alters the stoichiometry of your reaction and reduces purity.

-

Hydrolysis: Atmospheric moisture attacks the ester bond, cleaving the molecule into Acetic Acid and 2-(1-Piperazinyl)ethanol.

Part 3: Technical Handling Protocols

Protocol A: Storage & Stability Maintenance

-

Temperature: Store at -20°C . Low temperature kinetically inhibits hydrolysis and oxidation.

-

Atmosphere: Argon or Nitrogen overlay is mandatory. [3]

-

Container: Amber glass (protects from photodegradation) with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Protocol B: Safe Aliquoting (The "Schlenk" Method)

Use this workflow to prevent hydrolysis and exposure.

-

Equilibration: Allow the bottle to warm to room temperature inside a desiccator before opening. Opening a cold bottle condenses atmospheric water directly into the reagent.

-

Inert Transfer: Purge the receiving flask with Nitrogen.

-

Syringe Technique: Use a dry, nitrogen-flushed syringe to withdraw the liquid. Avoid pouring, which exposes the large surface area to air/humidity.

-

Resealing: Immediately purge the headspace of the source bottle with Nitrogen before recapping.

Protocol C: Quality Control (Self-Validation)

Before committing this reagent to a multi-step synthesis, validate its purity.

-

TLC Method: Elute with 10% MeOH in DCM + 1% NH₄OH (to prevent tailing of the amine).

-

NMR Check: Look for the acetate methyl singlet at ~2.0 ppm. If a second singlet appears slightly upfield/downfield, hydrolysis has occurred (free acetic acid).

Part 4: Visualizing the Safety & Logic Workflow

The following diagram illustrates the decision logic for handling this compound, integrating safety checks with chemical stability requirements.

Figure 1: Decision matrix for retrieving and validating 2-(Piperazin-1-yl)ethyl acetate. Note the critical check for carbamates (CO₂ reaction) which appear as white solids in the neat liquid.

Part 5: Emergency Response (E-E-A-T Grounded)

Scenario: Spillage on Bench (Outside Hood)

-

Evacuate: The respiratory sensitization risk is immediate. Clear the area.

-

PPE: Don double nitrile gloves and a P100 respirator (or SCBA if volume is large).

-

Neutralization: Do not use water immediately (spreads the oily amine).

-

Absorb with sand or vermiculite.

-

Treat the waste with dilute Acetic Acid or Citric Acid to convert the volatile amine into a non-volatile salt.

-

Scoop into a hazardous waste container labeled "Basic Organic Solids."

-

Scenario: Skin Contact

-

Immediate Flush: Wash with lukewarm water for 15 minutes.

-

Do Not Neutralize: Never apply vinegar (acid) to an amine burn on skin; the exothermic reaction will worsen the thermal injury.

-

Medical: Seek evaluation for sensitization signs (wheezing, hives).

References & Authoritative Sources

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83965, 1-Piperazineethanol. (Used for SAR toxicity analysis of the parent alcohol). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Piperazine. (Source for Respiratory Sensitization mechanism). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Piperazin-1-yl)ethyl acetate from 1-(2-hydroxyethyl)piperazine

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable pharmacokinetic properties and versatile synthetic handles.[1][2] The compound 1-(2-hydroxyethyl)piperazine is a common starting material, possessing three reactive sites: a primary alcohol and two secondary amines within the piperazine ring.[3][4] Selective functionalization of these sites is a common challenge in the synthesis of more complex drug candidates. This application note provides a detailed, research-grade protocol for the selective O-acetylation of 1-(2-hydroxyethyl)piperazine to synthesize 2-(Piperazin-1-yl)ethyl acetate. This transformation is a key step in the synthesis of various biologically active molecules and requires a nuanced approach to avoid the undesired N-acetylation of the piperazine ring.

The core of the presented methodology lies in the principle of chemoselective O-acylation under acidic conditions. By protonating the more basic nitrogen atoms of the piperazine ring, their nucleophilicity is significantly diminished, allowing for the preferential acetylation of the primary hydroxyl group.[5] This guide will walk researchers through the reaction mechanism, a step-by-step experimental protocol, and the necessary analytical techniques for the characterization of the final product.

Reaction Mechanism and Strategy

The primary challenge in the acetylation of 1-(2-hydroxyethyl)piperazine is the inherent competition between the nucleophilic hydroxyl group and the two secondary amines of the piperazine ring. Under neutral or basic conditions, the nitrogen atoms are more nucleophilic and would readily react with an acetylating agent, leading to a mixture of N-acetylated and potentially di-acetylated byproducts.

To achieve selective O-acetylation, the reaction is conducted in a strongly acidic medium. The acid serves to protonate the piperazine nitrogens, forming ammonium salts. This protonation effectively "protects" the amine functionalities by rendering them non-nucleophilic. The hydroxyl group, being less basic, remains largely unprotonated and is therefore the most nucleophilic site available to react with the acetylating agent, in this case, acetic anhydride.

The proposed mechanism is as follows:

-

Protonation of Piperazine Nitrogens: In the presence of a strong acid, such as hydrochloric acid, both nitrogen atoms of the piperazine ring are protonated.

-

Nucleophilic Attack by the Hydroxyl Group: The primary alcohol of the protonated 1-(2-hydroxyethyl)piperazine attacks one of the carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of acetic acid and forming the protonated O-acetylated product.

-

Deprotonation: During the work-up, the addition of a base neutralizes the excess acid and deprotonates the piperazine nitrogens, yielding the final product, 2-(Piperazin-1-yl)ethyl acetate.

Caption: Reaction mechanism for the selective O-acetylation of 1-(2-hydroxyethyl)piperazine.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 1-(2-hydroxyethyl)piperazine | ≥98% | Sigma-Aldrich | Store in a cool, dry place.[3] |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | Corrosive, handle with care. |

| Acetic Anhydride | ≥99% | Acros Organics | Lachrymator, handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | VWR | Use a dry solvent to prevent hydrolysis of acetic anhydride. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | LabChem | For neutralization. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Honeywell | Eluent for chromatography. |

| Methanol | HPLC Grade | J.T.Baker | Eluent for chromatography. |

| Triethylamine | ≥99% | Alfa Aesar | For co-elution in chromatography. |

Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-(2-hydroxyethyl)piperazine (13.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add concentrated hydrochloric acid (17.0 mL, ~0.205 mol) dropwise via the dropping funnel over 20 minutes. A white precipitate of the hydrochloride salt will form.

-

Acetylation: While maintaining the temperature at 0°C, add acetic anhydride (10.4 mL, 0.11 mol) dropwise to the stirred suspension over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 90:10:1 Dichloromethane:Methanol:Triethylamine.

-

Work-up and Neutralization: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of 0-10% methanol in ethyl acetate containing 1% triethylamine to afford the pure 2-(Piperazin-1-yl)ethyl acetate.

Characterization and Data Analysis

The purified product should be a clear, colorless to pale yellow oil. The structure and purity should be confirmed by NMR, IR, and mass spectrometry.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.20 (t, 2H, -CH₂-OAc), 2.70-2.50 (m, 10H, piperazine protons and -CH₂-N-), 2.05 (s, 3H, -C(O)CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.0 (C=O), 61.5 (-CH₂-OAc), 57.0 (-CH₂-N-), 54.0 (piperazine C-N), 46.0 (piperazine C-N), 21.0 (-C(O)CH₃). |

| FT-IR (neat) | ν (cm⁻¹): 2940 (C-H stretch), 2810 (C-H stretch), 1740 (C=O ester stretch), 1240 (C-O stretch). |

| Mass Spec (ESI+) | m/z: 173.13 [M+H]⁺. |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 6 hours, the reaction time can be extended. Ensure that the reagents used are of high purity and anhydrous where specified.

-

Formation of N-acetylated Byproducts: If N-acetylated byproducts are observed, it may be due to insufficient acidification. Ensure that at least two equivalents of strong acid are used to fully protonate the piperazine nitrogens.

-

Difficult Purification: The product is a relatively polar amine. The addition of a small amount of triethylamine to the chromatography eluent helps to prevent streaking on the silica gel column.

-

Hydrolysis of Product: The ester product can be susceptible to hydrolysis. Avoid prolonged exposure to strong acids or bases during work-up and storage.

Conclusion

This application note details a robust and reliable protocol for the selective synthesis of 2-(Piperazin-1-yl)ethyl acetate from 1-(2-hydroxyethyl)piperazine. By leveraging the principles of chemoselective O-acylation under acidic conditions, this method provides a high-yielding route to the desired product while minimizing the formation of N-acetylated impurities. The provided experimental and analytical guidelines should enable researchers in drug discovery and organic synthesis to confidently prepare this valuable building block for their research endeavors.

References

- D. S. B. Daniels, et al., J. Med. Chem., 2019, 62(17), 7874-7893.

- G. L. Stahl, et al., J. Org. Chem., 1978, 43(11), 2285-2286.

- S. G. Hansen, et al., Beilstein J. Org. Chem., 2015, 11, 590-607.

- M. K. Ghorai, et al., Org. Lett., 2007, 9(26), 5445-5448.

-

Molbank, 2009 , M607. ([Link])

-

Revue Roumaine de Chimie, 2016 , 61(11-12), 941-948. ([Link])

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. ([Link])

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ([Link])

-

Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. ([Link])

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. ([Link])

-

1-(2-Hydroxyethyl)piperazine. ([Link])

Sources

- 1. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-(2-羟乙基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]

- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Chemoselectivity: Advanced Protocols for the Selective O-Acylation of Hydroxyethyl Piperazine Derivatives

Abstract

Hydroxyethyl piperazine and its derivatives are ubiquitous scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic modification of the hydroxyethyl moiety through O-acylation is a critical step in the synthesis of novel drug candidates, enabling the modulation of physicochemical properties such as lipophilicity, metabolic stability, and prodrug activation. However, the inherent nucleophilicity of the piperazine nitrogens presents a significant synthetic challenge, often leading to competitive and undesired N-acylation.[3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on robust and reliable protocols for achieving high chemoselectivity in the O-acylation of hydroxyethyl piperazine derivatives. We will explore three field-proven strategies: acid-mediated acylation, a protecting group-based approach, and an enzymatic methodology, offering detailed, step-by-step protocols and the causal logic behind experimental choices.

The Fundamental Challenge: O- vs. N-Acylation

The core of the synthetic problem lies in the competing reactivity of the hydroxyl group and the piperazine's secondary amine. Amines are generally more nucleophilic than alcohols.[4] Consequently, under neutral or basic conditions, acylation reactions with agents like acyl chlorides or anhydrides will predominantly yield the N-acylated product.[3] Achieving selective O-acylation requires a strategic manipulation of the electronic environment of the molecule to either enhance the nucleophilicity of the oxygen or, more commonly, to suppress the reactivity of the nitrogen atoms.

Strategy 1: Acid-Mediated Selective O-Acylation

This elegant, protecting-group-free approach leverages fundamental principles of acid-base chemistry to achieve high selectivity. The underlying principle is the protonation of the highly basic piperazine nitrogens in a strongly acidic medium. The resulting ammonium salts are no longer nucleophilic, effectively "deactivating" them towards the electrophilic acylating agent. This leaves the less basic hydroxyl group as the primary site for nucleophilic attack.[5][6]

Causality Behind the Method:

-

Protonation as an in situ Protecting Group: By using a strong acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MeSO3H) as the solvent or co-solvent, the piperazine nitrogens are protonated. This sequestration of the nitrogen's lone pair of electrons prevents it from participating in the acylation reaction.[5]

-

Enhanced Electrophilicity of Acylating Agent: The acidic environment can also activate the acylating agent (e.g., acyl chloride or anhydride), further promoting the reaction with the available nucleophile (the hydroxyl group).

Visualizing the Mechanism: Acid-Mediated O-Acylation

Caption: Mechanism of selective O-acylation under acidic conditions.

Experimental Protocol: O-Acylation using Trifluoroacetic Acid (TFA)

This protocol is a general guideline and may require optimization for specific substrates and acylating agents.

Materials:

-

N-(2-hydroxyethyl)piperazine

-

Trifluoroacetic acid (TFA), anhydrous

-

Acyl chloride or carboxylic anhydride (1.1 - 1.5 equivalents)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-hydroxyethyl)piperazine (1.0 equivalent) in anhydrous TFA. Note: This reaction is often exothermic; perform the dissolution in an ice bath to control the temperature.

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acylating agent (acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product Isolation (Precipitation): Upon completion, add the reaction mixture dropwise to a flask containing a large volume of cold, stirred, anhydrous diethyl ether. The O-acylated product will often precipitate as its trifluoroacetate salt.[5]

-

Filtration: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted acylating agent and residual TFA.

-

Neutralization and Extraction (Work-up):

-

Dissolve the collected salt in water or DCM.

-

Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases (pH ~8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volumes).

-

Combine the organic layers.

-

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude O-acylated product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Strategy 2: The Protecting Group Approach

This classical synthetic strategy provides excellent control over selectivity by temporarily masking one of the reactive piperazine nitrogens with a protecting group.[7] The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[8]

Causality Behind the Method:

-

Steric and Electronic Deactivation: The bulky Boc group not only sterically hinders the protected nitrogen but also delocalizes its lone pair of electrons into the carbonyl group, significantly reducing its nucleophilicity.

-

Orthogonal Deprotection: The Boc group can be removed under conditions (e.g., treatment with TFA) that typically do not cleave the newly formed ester bond, allowing for selective deprotection.

Visualizing the Workflow: Protecting Group Strategy

Caption: Workflow for selective O-acylation using a Boc protecting group.

Experimental Protocol: Boc Protection and Subsequent O-Acylation

Part A: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

Materials:

-

N-(2-hydroxyethyl)piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable base (optional)

Procedure:

-

Dissolution: Dissolve N-(2-hydroxyethyl)piperazine (1.0 eq.) in DCM in a round-bottom flask.

-

Boc Anhydride Addition: Cool the solution to 0 °C. Add a solution of Boc₂O (1.0-1.1 eq.) in DCM dropwise. Note: For substrates where di-protection is a significant risk, using exactly 1.0 equivalent of Boc₂O is crucial.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often pure enough for the next step. If necessary, purify by column chromatography.[9]

Part B: O-Acylation of the Boc-Protected Intermediate

Materials:

-

tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (from Part A)

-

Acyl chloride or anhydride (1.1-1.2 eq.)

-

DCM

-

A suitable base (e.g., triethylamine, pyridine, or DMAP - catalytic)

Procedure:

-

Setup: Dissolve the Boc-protected alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere. Add the base (e.g., triethylamine, 1.5 eq.).

-

Acylation: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq.) dropwise.

-

Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the O-acylated, Boc-protected product by flash chromatography.

Part C: Boc Deprotection

Materials:

-

O-acylated, Boc-protected intermediate (from Part B)

-

Trifluoroacetic acid (TFA)

-

DCM

Procedure:

-

Dissolution: Dissolve the Boc-protected compound in DCM.

-

Deprotection: Add an excess of TFA (e.g., 20-50% v/v solution in DCM).

-

Reaction: Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC or LC-MS).

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The final product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NH₄OH), and extract with an organic solvent.

Strategy 3: Enzymatic O-Acylation - A Green Chemistry Approach

Enzymatic catalysis offers a highly selective and environmentally benign alternative for acylation. Lipases, in particular, are widely used for their ability to catalyze esterification reactions in non-aqueous solvents with high chemo- and regioselectivity.[10][11]

Causality Behind the Method:

-

Enzyme Specificity: The three-dimensional structure of the enzyme's active site often accommodates the hydroxyl group preferentially over the amine, leading to selective O-acylation.[12]

-

Mild Reaction Conditions: Enzymatic reactions are typically run at or near room temperature and at neutral pH, preserving sensitive functional groups elsewhere in the molecule.

-

Activated Acyl Donors: To drive the reaction, activated acyl donors like vinyl or ethyl esters are often used. The irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde makes the reaction proceed to completion.[11]

Experimental Protocol: Lipase-Catalyzed O-Acylation

Materials:

-

N-(2-hydroxyethyl)piperazine

-

Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)

-

Anhydrous organic solvent (e.g., Toluene, THF, or tert-Butyl methyl ether)

-

Acyl donor (e.g., Vinyl acetate, Ethyl acetate)

-

Molecular sieves (3Å or 4Å, activated)

Procedure:

-

Setup: To a flask containing N-(2-hydroxyethyl)piperazine (1.0 eq.) and the acyl donor (can be used in excess, or as the solvent), add the anhydrous organic solvent.

-

Drying: Add activated molecular sieves to remove any trace water, which can lead to hydrolysis.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the limiting reagent).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 30-50 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

-

Work-up:

-

Once the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed with solvent, dried, and reused.

-

Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

-

-

Purification: Purify the resulting O-acylated product by column chromatography.

Comparative Analysis of Protocols

| Parameter | Acid-Mediated Acylation | Protecting Group Strategy | Enzymatic Acylation |

| Selectivity | Generally high; dependent on acid strength and substrate.[5] | Excellent; selectivity is built into the workflow.[7] | Typically very high (chemo-, regio-, and enantio-selective).[10] |

| Atom Economy | High (protecting-group-free). | Low (involves addition and removal of a protecting group). | Moderate to high. |

| Number of Steps | One synthetic step. | Three steps (protection, acylation, deprotection). | One synthetic step. |

| Reagent/Catalyst | Stoichiometric strong acid (TFA, MeSO3H).[5] | Stoichiometric Boc₂O and deprotection agent (TFA).[8] | Catalytic amount of reusable enzyme.[11] |

| Reaction Conditions | Harsh (strong acid). | Mild to harsh (deprotection). | Very mild (near neutral pH, ambient temp.).[12] |

| Scalability | Readily scalable.[5] | Scalable, but multi-step nature can be cumbersome. | Can be challenging to scale; enzyme cost may be a factor. |

| "Green" Aspect | Use of strong, corrosive acids. | Generates protecting group waste. | Environmentally benign; biodegradable catalyst. |

| Ideal Application | Rapid, direct synthesis where substrate is acid-stable. | Complex molecules with multiple sensitive functional groups. | Synthesis of chiral esters or when mild conditions are essential. |

Conclusion

The selective O-acylation of hydroxyethyl piperazine derivatives is a critical transformation that can be approached through several distinct strategies. The choice of protocol depends on the specific requirements of the synthesis, including the complexity of the substrate, scalability, cost, and environmental considerations. Acid-mediated acylation offers a rapid and atom-economical route for acid-stable molecules. The protecting group strategy, while longer, provides unparalleled control and is the method of choice for complex, multifunctional substrates. Finally, enzymatic acylation represents a powerful, green alternative that delivers exceptional selectivity under mild conditions. By understanding the principles and practical details of these protocols, researchers can confidently navigate the challenge of chemoselectivity and accelerate the development of novel piperazine-based therapeutics.

References

-

Breien, D., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 540-589. Available at: [Link]

- Sahoo, J., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. (Note: While this reference is cited in the grounding data, a direct clickable link to the full text was not available in the search results.)

-

Parmar, V. S., et al. (1995). Potentially useful lipase-catalysed transesterifications. Journal of Chemical Sciences, 107(6), 713-726. Available at: [Link]

-

Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. Available at: [Link]

- Vedejs, E., & Jure, M. (2005). Acylation of Alcohols and Amines. Science of Synthesis, 3, 829-866. (Note: A direct public link was not available; this is a reference to a standard organic chemistry resource.)

-

Nair, V., et al. (2010). NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. Journal of the American Chemical Society, 132(2), 460-461. Available at: [Link]

-

Tan, T., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 480. Available at: [Link]

-

Tan, T., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. ResearchGate. Available at: [Link]

- Google Patents. (1987). Process for preparing N-omega-trifluoroacetyl amino acid. EP0239063A2.

-

Chen, J., et al. (2016). Chemoselective Acylation of Nucleosides. Chemistry - A European Journal, 22(38), 13484-13488. Available at: [Link]

- Google Patents. (1993). Selective n-acylation of amino alcohols. WO1993020038A1.

-

Breien, D., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed. Available at: [Link]

-

Forró, E., & Fülöp, F. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6351. Available at: [Link]

- Google Patents. (1995). SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. EP0633875B1.

-

Wieczorek, E., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-